molecular formula C11H12N2 B11913664 5-Quinolinamine, 6,7-dimethyl- CAS No. 56932-12-8

5-Quinolinamine, 6,7-dimethyl-

Cat. No.: B11913664
CAS No.: 56932-12-8
M. Wt: 172.23 g/mol
InChI Key: FIXXDTUVJKKUNE-UHFFFAOYSA-N
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Description

6,7-dimethylquinolin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives, including 6,7-dimethylquinolin-5-amine, are often used as building blocks for the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethylquinolin-5-amine typically involves the Skraup reaction, which is a classical method for the construction of quinoline rings. This reaction involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid. The specific conditions for synthesizing 6,7-dimethylquinolin-5-amine include the use of 2,6-dimethylaniline as the starting material .

Industrial Production Methods

Industrial production of 6,7-dimethylquinolin-5-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Scientific Research Applications

The biological activity of 5-Quinolinamine, 6,7-dimethyl- is linked to its ability to interact with various molecular targets. The compound shows promise in several areas:

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that 5-Quinolinamine, 6,7-dimethyl- has IC50 values ranging from 0.59 to 1.52 µM against different cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells.
  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer progression, disrupting critical biological pathways.

Antimicrobial Properties

The compound has also been investigated for its antibacterial activities:

  • Minimum Inhibitory Concentration (MIC) : It demonstrated effective antibacterial properties with MIC values indicating significant activity against various bacterial strains .
  • Synergistic Effects : In combination with standard antibiotics like ciprofloxacin, it showed enhanced antibacterial activity against multidrug-resistant strains .

Neuroprotective Effects

5-Quinolinamine derivatives have been evaluated for their potential in treating neurodegenerative diseases:

  • Enzyme Inhibition : The compound inhibits acetylcholinesterase and butyrylcholinesterase with subnanomolar activities, suggesting potential applications in Alzheimer's disease treatment.

Case Studies and Experimental Evidence

Several studies have documented the efficacy of 5-Quinolinamine, 6,7-dimethyl-:

  • Anticancer Studies : A study on various quinoline derivatives indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines.
  • Antibacterial Activity : Experimental results showed promising antibacterial effects against both Gram-positive and Gram-negative bacterial strains.
  • Neuroprotective Potential : The compound's ability to inhibit cholinesterase enzymes suggests it may be beneficial in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 6,7-dimethylquinolin-5-amine involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent . The compound’s fluorescent properties also make it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Biological Activity

5-Quinolinamine, 6,7-dimethyl- (chemical formula: C11H12N2) is a nitrogen-containing heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity of 5-Quinolinamine, 6,7-dimethyl-, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Overview of Biological Activity

5-Quinolinamine, 6,7-dimethyl- is primarily recognized for its diverse applications in medicinal chemistry, particularly as a precursor for synthesizing biologically active derivatives. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

The biological activity of 5-Quinolinamine, 6,7-dimethyl- is linked to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts critical biological pathways, which can lead to therapeutic effects against various diseases:

  • Anticancer Activity : Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines such as MDA-MB-231 and A549 .
  • Antimicrobial Properties : Quinoline derivatives are also investigated for their antibacterial activities. The compound's ability to disrupt microbial cell functions makes it a candidate for developing new antibiotics.

Case Studies and Experimental Evidence

  • Anticancer Studies : A study evaluated the anticancer effects of various quinoline derivatives, including 5-Quinolinamine, 6,7-dimethyl-. The results indicated that this compound exhibited IC50 values ranging from 0.59 to 1.52 µM against different cancer cell lines, demonstrating its potential as an effective anticancer agent .
  • Enzyme Inhibition : In enzymatic studies, 5-Quinolinamine derivatives were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with subnanomolar activities. This suggests potential applications in treating neurodegenerative diseases .
  • Antibacterial Activity : The compound was also tested against various bacterial strains. It showed promising results with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Quinolinamine, 6,7-dimethyl-, it is essential to compare it with other quinoline derivatives:

Compound NameStructure VariationsAnticancer Activity (IC50 µM)Antibacterial Activity
5-Quinolinamine, 6,7-dimethyl- Dimethyl substitutions at positions 6 and 70.59 - 1.52Moderate
7,8-Dimethylquinolin-5-amine Different substitution patternHigher anticancer activityLower antibacterial activity
2,6-Dimethylquinolin-5-amine Varies in substitutionLower anticancer activityModerate

This table illustrates how variations in substitution patterns affect the biological activities of quinoline derivatives.

Properties

CAS No.

56932-12-8

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

6,7-dimethylquinolin-5-amine

InChI

InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)11(12)8(7)2/h3-6H,12H2,1-2H3

InChI Key

FIXXDTUVJKKUNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1C)N

Origin of Product

United States

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